molecular formula C9H19NO B11918816 (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol

(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol

Cat. No.: B11918816
M. Wt: 157.25 g/mol
InChI Key: ACUHFHWLFXUUOQ-UHFFFAOYSA-N
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Description

(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is a chemical compound with the molecular formula C9H19NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylazetidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

(1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various non-covalent interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    (3,3-Dimethylazetidin-2-yl)methanol: Similar structure but lacks the isopropyl group.

    (1,3-Dimethylazetidin-3-yl)methanol: Different substitution pattern on the azetidine ring.

Uniqueness: (1-Isopropyl-3,3-dimethylazetidin-2-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(3,3-dimethyl-1-propan-2-ylazetidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-7(2)10-6-9(3,4)8(10)5-11/h7-8,11H,5-6H2,1-4H3

InChI Key

ACUHFHWLFXUUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C1CO)(C)C

Origin of Product

United States

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